tert-butyl N-[2-hydroxy-1-(oxolan-3-yl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-hydroxy-1-(oxolan-3-yl)ethyl]carbamate: is a chemical compound with the molecular formula C₉H₁₉NO₅ . It is known for its applications in organic synthesis and as a building block in various chemical reactions. The compound features a tert-butyl group, a hydroxy group, and an oxolane ring, making it a versatile intermediate in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-hydroxy-1-(oxolan-3-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxolane derivative. One common method includes the reaction of tert-butyl carbamate with 3-hydroxyoxolane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: PCC, CrO₃, and other oxidizing agents.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-[2-hydroxy-1-(oxolan-3-yl)ethyl]carbamate is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays. Its unique structure allows it to interact with various enzymes, providing insights into enzyme mechanisms and functions .
Medicine: Its hydroxy and carbamate groups can be modified to enhance the bioavailability and stability of therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity and stability make it a valuable component in the formulation of high-performance materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-hydroxy-1-(oxolan-3-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active site residues, while the carbamate group can participate in covalent bonding with nucleophilic amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(2-oxiranylmethyl)carbamate
- tert-Butyl N-(2-bromoethyl)carbamate
Comparison: tert-Butyl N-[2-hydroxy-1-(oxolan-3-yl)ethyl]carbamate is unique due to the presence of the oxolane ring, which imparts distinct reactivity and stability compared to other similar compounds. The hydroxy group in the oxolane ring allows for additional hydrogen bonding interactions, enhancing its utility in various chemical and biological applications .
Properties
CAS No. |
1398504-42-1 |
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Molecular Formula |
C11H21NO4 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl N-[2-hydroxy-1-(oxolan-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-9(6-13)8-4-5-15-7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) |
InChI Key |
MPDQVMSQLKWPHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1CCOC1 |
Purity |
95 |
Origin of Product |
United States |
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